Product packaging for Naamine(Cat. No.:)

Naamine

Cat. No.: B1248366
M. Wt: 369.4 g/mol
InChI Key: RJCHCFQTUKAYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naamine is a class of 2-aminoimidazole alkaloids sourced from marine sponges, notably of the Leucetta genus, recognized for its promising biological activities in agricultural research . These compounds have emerged as novel lead agents against a plant virus and phytopathogenic fungi . Research demonstrates that this compound and its synthetic derivatives exhibit significant in vivo activity against the Tobacco Mosaic Virus (TMV), which infects over 400 plant species . One potent benzyloxy derivative showed superior inactivation, curative, and protective activity (46%, 49%, and 41%, respectively) at 500 μg/mL, outperforming the commercial virucide ribavirin . Additionally, in vitro assays indicate that this compound derivatives possess broad-spectrum fungicidal activity against a panel of 14 phytopathogenic fungi, making them a promising starting point for new fungicidal development . The compounds also show low phytotoxicity, with no observed phytotoxic effects at 500 μg/mL . As a marine natural product, this compound represents a valuable chemical scaffold for further exploration in plant protection research and the development of sustainable agrochemicals . This product is strictly For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23N3O4 B1248366 Naamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

5-[[2-amino-5-[(4-methoxyphenyl)methyl]-3-methylimidazol-4-yl]methyl]-2-methoxybenzene-1,3-diol

InChI

InChI=1S/C20H23N3O4/c1-23-16(9-13-10-17(24)19(27-3)18(25)11-13)15(22-20(23)21)8-12-4-6-14(26-2)7-5-12/h4-7,10-11,24-25H,8-9H2,1-3H3,(H2,21,22)

InChI Key

RJCHCFQTUKAYAA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=C1N)CC2=CC=C(C=C2)OC)CC3=CC(=C(C(=C3)O)OC)O

Synonyms

naamine E

Origin of Product

United States

Advanced Synthetic Methodologies for Naamine and Derivatives

Strategies for Total Synthesis of Core Naamine Structures

Total synthesis approaches aim to construct the entire this compound molecule from readily available starting materials. These strategies often involve the formation of the 2-aminoimidazole core and the subsequent introduction of the characteristic benzyl (B1604629) or aryl substituents.

This compound A Synthetic Pathways

This compound A was first synthesized in 2000. nih.govmdpi.com Early methods for the synthesis of naamines and naamidines were often low yielding, involved harsh reaction conditions, or required complex starting materials, highlighting the need for new synthetic routes. nih.gov

One reported synthesis of this compound A involved an addition–hydroamination–isomerization sequence utilizing a propargylcyanamide intermediate. nih.gov Another pathway for preparing naamines involves the cyclization of aminoketones with cyanamide (B42294) as a key step. nih.govmdpi.com This route starts from substituted benzaldehydes, which are converted to phenylalanine derivatives through a series of steps including protection, condensation with acetoacetic acid, hydrolysis, and hydrogenation. nih.govmdpi.com The phenylalanine derivatives are then transformed into aminoketones, which undergo cyclization with cyanamide to yield the 2-aminoimidazole core of naamines. nih.govmdpi.com

A short and scalable synthesis of naamidine A, a related marine alkaloid, has been achieved, which involved the regioselective hydroamination of a monoprotected propargylguanidine (B13887204) to deliver N3-protected cyclic ene-guanidines. nih.gov This methodology can be extended to prepare N2-acyl analogues. nih.gov

This compound C Synthetic Pathways

The first total synthesis of this compound C was achieved through an eight-step reaction sequence starting from 1-methyl-2-phenylthio-1H-imidazole. rsc.orgrsc.org A key step in this synthesis involved the construction of the (1-methyl-2,5-dioxo-3H-imidazolin-4-yl)amino side chain. rsc.org

Another approach involved the preparation of a 1,2,4,5-tetrasubstituted imidazole (B134444) derivative. rsc.org The synthesis included the reduction of an intermediate with nickel boride to obtain a 2-unsubstituted 4,5-dibenzylimidazole. rsc.org This imidazole was then brominated, followed by lithiation and treatment with trisyl azide (B81097) to afford a 2-azido intermediate. rsc.org Subsequent removal of a protecting group and catalytic hydrogenation converted the azide to the amine, yielding this compound C. rsc.org

This compound G Synthetic Pathways

Concise total syntheses of this compound G have been reported. One approach utilized a position selective metalation–benzylation sequence with a 4,5-diiodoimidazole derivative. rsc.orgrsc.org This method allowed for the introduction of two benzyl fragments onto the imidazole core. rsc.org

Another concise total synthesis of this compound G involved the preparation of an azide intermediate by treating an imidazole with n-BuLi followed by trisyl azide. rsc.org Catalytic hydrogenation of the azide converted it to the amine, providing this compound G in high yield. rsc.org This synthesis also employed a position selective exchange of nitrogen substituents via an imidazolium (B1220033) salt. rsc.org

Kealiinines A-C, naamidine H, and this compound G were extracted together from Leucetta sponges. Concise total syntheses of kealiinines A-C were achieved through an intramolecular Friedel-Crafts dehydration sequence. rsc.org

Regioselective Functionalization Approaches

Regioselective functionalization of the imidazole core is crucial for the synthesis of specific this compound derivatives. Strategies have been developed to control the position of substituents on the imidazole ring.

One method involves the use of position-specific halogen-metal exchange of polyhaloimidazoles to introduce benzyl substituted sidechains. nih.gov Lithiation at C2 and electrophilic trapping can then be used to introduce the 2-amino moiety. nih.gov

Another approach for regioselective synthesis of substituted imidazoles involves divergent pathways catalyzed by dirhodium and Lewis acids. acs.org Regioselective palladium-catalyzed cross-coupling reactions have also been employed as a powerful synthetic tool for the functionalization of haloimidazoles. jst.go.jp

The synthesis of naamidine A involved the regioselective hydroamination of a monoprotected propargylguanidine to deliver N3-protected cyclic ene-guanidines, allowing for the preparation of N2-acyl analogues while avoiding mixtures of acylation products. nih.gov

Semisynthetic Routes and Chemical Modifications

Semisynthetic routes and chemical modifications involve using naturally occurring naamines or related compounds as starting materials and introducing structural changes to obtain derivatives. These strategies are often employed to explore structure-activity relationships (SARs) and enhance biological activity.

Derivatization Strategies for Enhancing Bioactivity

To investigate SARs, various this compound and naamidine derivatives have been designed and synthesized. mdpi.com Derivatization strategies can involve modifications to the amino group or the aromatic substituents.

Acetylation of 2-aminoimidazole intermediates with acyl chlorides can yield mixtures of products, which may require further treatment to obtain the desired amides. mdpi.com Reductive amination of naamines can also be used to synthesize derivatives. mdpi.com Methylation of naamines has been attempted, but can sometimes lead to unexpected products. mdpi.com

Chemical derivatization is a general strategy used to improve the detection sensitivity and specificity of amine metabolites, such as amino acids and neurotransmitters, in techniques like MALDI imaging mass spectrometry. nih.govnih.gov This involves forming stable Schiff bases with the amine moiety using reagents like 4-hydroxy-3-methoxycinnamaldehyde. nih.gov While this specific example relates to analytical techniques, the principle of chemical modification of amine groups is applicable to generating this compound derivatives.

Molecular modification, also known as chemical modification or derivatization, is a key strategy in medicinal chemistry to refine molecules and enhance their usefulness as drugs. biomedres.usmdpi.com This can involve altering the structure by adding new chemical groups to improve properties such as potency, selectivity, solubility, and metabolic stability. biomedres.us For natural products, structural optimization through targeted molecular operations is crucial, considering their size and complexity. mdpi.com Strategies include structural fragmentation, elimination of redundant atoms or groups, and exploring SARs. mdpi.com

Derivatization of amino groups is a common method in organic synthesis and medicinal chemistry to alter the properties of compounds. google.com This can involve protection of the amino group or conjugation with other molecules. google.com

Stereoselective Synthesis of this compound Isomers

Stereoselective synthesis is a crucial aspect of natural product synthesis, aiming to produce a specific stereoisomer with high purity. For complex molecules like naamines, which can possess multiple stereocenters or exist as different isomers, controlling the stereochemical outcome of synthetic steps is paramount. The synthesis of (+)-naamine A has been achieved through a concise stereoselective method. umich.edu Stereoselectivity in chemical reactions refers to the preferential formation of one stereoisomer over others, including enantiomers and diastereomers. masterorganicchemistry.comegrassbcollege.ac.in Achieving high stereoselectivity often requires careful control of reaction conditions, the use of chiral reagents or catalysts, or designing synthetic routes that exploit the inherent chirality of starting materials. While general principles of stereoselective synthesis involve influencing the transition state to favor one stereochemical pathway, specific details regarding the stereoselective synthesis of particular this compound isomers, beyond the mention of a concise synthesis for (+)-naamine A, involve methodologies that control the formation of chiral centers within the imidazole core or appended side chains. umich.edumasterorganicchemistry.comegrassbcollege.ac.inmdpi.comnih.gov The synthesis of diastereoisomers of related aminodiols, for instance, can be achieved and separated, illustrating the techniques used to control stereochemistry in molecules with similar functionalities. mdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of chemical compounds, including natural products like naamines, is increasingly important for reducing the environmental impact of chemical manufacturing. Green chemistry emphasizes methodologies that minimize or eliminate the use and generation of hazardous substances, promote atom economy, utilize renewable feedstocks, and employ safer solvents and reaction conditions. rsc.orgacs.orghuarenscience.com

Eco-friendly Protocols for Imidazole Derivatives

Given that the imidazole ring is a core structural feature of naamines, the development of eco-friendly protocols for the synthesis of imidazole derivatives is directly relevant to sustainable this compound synthesis. researchgate.netnih.goviiste.org Multicomponent reactions (MCRs) are considered a green chemistry technique due to their efficiency in forming multiple bonds in a single step, often leading to shorter reaction times, lower costs, reduced energy consumption, and simpler purification processes compared to traditional multi-step syntheses. researchgate.net The use of green solvents, such as ethanol, and greener heating methods like microwave irradiation, have been explored for the synthesis of imidazole derivatives. researchgate.netiiste.org

Recent innovations in green chemistry for imidazole synthesis include the use of deep eutectic solvents (DESs) as environmentally friendly and cost-effective reaction media and recyclable catalysts. researchgate.netnih.gov Studies have demonstrated the successful one-pot, multicomponent synthesis of substituted imidazole derivatives in ternary DES systems under mild conditions, yielding products in good to excellent yields with high purity and short reaction times. nih.gov These DES systems have also shown excellent recyclability without significant loss of catalytic performance. nih.gov Solvent-free synthetic approaches, particularly when combined with techniques like microwave irradiation or grinding, offer significant advantages over conventional methods, including the avoidance of toxic solvents, reduced reaction times, simplified workup, and higher yields for imidazole derivatives. iiste.orgcuestionesdefisioterapia.com

Synthetic Challenges and Innovations in this compound Chemistry

The synthesis of naamines and their derivatives presents several synthetic challenges. Early methods were often inefficient, characterized by low yields and the need for harsh reaction conditions or structurally complex starting materials, which limited their utility, particularly for the preparation of analogues required for structure-activity relationship studies. mdpi.comnih.gov The complexity of the this compound structure, including the substituted imidazole core and the presence of multiple functional groups, necessitates highly selective transformations.

Innovations in this compound chemistry have focused on addressing these challenges by developing new and more efficient synthetic routes. This includes exploring alternative cyclization strategies, developing regioselective reactions, and incorporating green chemistry principles. For instance, new routes for the synthesis of naamines and naamidines have been developed to overcome the limitations of earlier methods. mdpi.comnih.gov The development of regioselective hydroamination of propargylguanidines has provided a key achievement in the scalable synthesis of naamidine A and the selective preparation of N2-Acyl-2-aminoimidazole analogues. nih.gov These innovations not only improve the efficiency and practicality of this compound synthesis but also enable the creation of diverse this compound derivatives for further research. mdpi.comnih.gov The ongoing exploration of multicomponent reactions, microwave-assisted synthesis, and the use of environmentally benign solvents and catalysts like DESs represent significant advancements in making this compound synthesis more sustainable and efficient. researchgate.netnih.goviiste.orgcuestionesdefisioterapia.com

This compound is a class of imidazole alkaloids found in marine sponges, particularly from the genera Leucetta and Clathrina. nih.govacs.org These compounds have garnered scientific interest due to their diverse biological activities, including antiviral and antifungal properties. acs.orginformahealthcare.com Understanding the precise three-dimensional arrangement of atoms (stereochemistry) and the spatial orientation of the molecule (conformation) is crucial for elucidating how this compound interacts with biological targets and exerts its effects. Similarly, establishing clear relationships between specific structural features and observed biological activities is fundamental to the rational design of new, more potent analogs.

Structure-Activity Relationship (SAR) and Structural Elucidation

The study of this compound's structure and its correlation with biological activity involves a combination of advanced analytical techniques. These methods provide detailed information about the molecule's composition, connectivity, and spatial arrangement, which can then be mapped to observed biological effects.

Elucidation of this compound Stereochemistry and Conformation

Determining the stereochemistry and conformation of this compound is a multi-faceted process that relies on converging evidence from various spectroscopic and computational methods.

Spectroscopic Analysis in Structure Confirmation (NMR, Mass Spectrometry)

NMR spectroscopy, on the other hand, provides detailed insights into the connectivity of atoms and the local chemical environment within the molecule. acs.orgnih.govtandfonline.commdpi.comlibretexts.org By analyzing different types of NMR spectra, such as ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments (e.g., COSY, HMQC, HMBC, NOESY), researchers can identify different types of protons and carbons, determine which atoms are directly bonded, and infer the presence of specific functional groups and structural fragments. acs.orgnih.govtandfonline.commdpi.com For instance, characteristic signals in the ¹H NMR spectrum can indicate the presence and substitution patterns of aromatic rings, methyl groups, and methylene (B1212753) groups. acs.orgnih.govtandfonline.com The chemical shifts and coupling constants observed in NMR spectra are particularly valuable for assigning relative stereochemistry and understanding the conformation of flexible regions within the molecule. libretexts.orgwordpress.comnih.govwikipedia.org

Comparison of NMR data with known compounds, such as previously reported naamidines and naamines, is a common approach to identify structural similarities and highlight differences, aiding in the elucidation of new analogs. acs.orgnih.govtandfonline.commdpi.com

X-ray Diffraction Analysis in Structural Revision

While spectroscopic methods provide substantial structural information, X-ray Diffraction (XRD) analysis offers a definitive determination of the solid-state three-dimensional structure of a crystalline compound. umaine.edumalvernpanalytical.comresearchgate.net If a high-quality crystal of this compound can be obtained, XRD can precisely locate the position of each atom in the molecule, providing unambiguous information about bond lengths, bond angles, and torsional angles. This technique is particularly powerful for confirming or revising structures proposed based on spectroscopic data, especially in cases involving complex stereochemistry or unexpected structural arrangements. bpums.ac.irresearchgate.net XRD analysis can definitively establish the relative and absolute stereochemistry at chiral centers. malvernpanalytical.comresearchgate.net

Quantum Chemical Calculations for Structural Validation

Quantum chemical calculations employ the principles of quantum mechanics to model the electronic structure and properties of molecules. rsc.orgamazon.comarxiv.org These calculations can be used to predict molecular geometries, conformational preferences, and spectroscopic parameters (such as NMR chemical shifts and coupling constants). rsc.org By comparing calculated values with experimental spectroscopic data, researchers can validate proposed structures and gain deeper insights into the molecule's electronic distribution and stability. bpums.ac.irresearchgate.net Quantum chemical calculations can also help in understanding the energy landscape of different conformers and predicting the most stable three-dimensional arrangement of the molecule in various environments. rsc.org

Mapping Structural Features to Biological Activities

Understanding how variations in the chemical structure of this compound affect its biological activity is key to developing more effective therapeutic agents. This involves synthesizing or isolating analogs with specific structural modifications and evaluating their biological potency.

Impact of Substitution Patterns on Antiviral Efficacy

Studies on this compound and related imidazole alkaloids have indicated that the substitution patterns on the core imidazole ring and the attached aromatic moieties play a significant role in their antiviral activity. nih.govmdpi.comnmppdb.com.ng While specific detailed structure-activity relationship data for this compound's antiviral activity based on substitution patterns is not extensively detailed in the provided search results, related studies on other antiviral compounds containing imidazole or benzimidazole (B57391) nuclei highlight the importance of substituents. For example, modifications and substitutions on benzimidazole derivatives have been explored for their antiviral properties against various viruses, including influenza and herpes simplex virus. philarchive.orgmdpi.commdpi.comnih.gov These studies suggest that the nature, position, and electronic properties of substituents can significantly influence the compound's ability to interact with viral targets and inhibit replication. mdpi.comelifesciences.orgmdpi.com Further research specifically on this compound analogs with systematic variations in substitution patterns would be necessary to establish clear SARs for its antiviral efficacy.

Influence of Aromatic Ring Substitutions on Antifungal Potency

The aromatic rings present in the this compound structure are also important determinants of its biological activity, particularly its antifungal properties. mdpi.comnmppdb.com.ng Research on other antifungal compounds containing aromatic rings has shown that the type, number, and position of substituents on these rings can dramatically affect their potency against various fungal strains. researchgate.netscielo.org.mxnih.govnih.govsemanticscholar.org For instance, studies have demonstrated that the presence and position of hydroxyl or methoxy (B1213986) groups on aromatic rings can be crucial for antifungal activity. semanticscholar.org Similarly, the introduction of halogen substituents or other functional groups to the aromatic ring can alter the electronic distribution and lipophilicity of the molecule, influencing its interaction with fungal cell membranes or enzymes like CYP51, a common target for antifungal drugs. researchgate.netnih.gov While direct, detailed SAR data specifically linking aromatic ring substitutions in this compound to its antifungal potency is limited in the provided results, the general principles observed in related antifungal compound classes strongly suggest that these substitutions are critical for this compound's antifungal effects. researchgate.netnih.govsemanticscholar.org

Table 1: Spectroscopic and Computational Methods in this compound Structural Elucidation

MethodPrimary Information ProvidedRole in Elucidation
Mass Spectrometry (MS)Molecular weight, elemental compositionEstablishing molecular formula
NMR SpectroscopyAtomic connectivity, local chemical environment, stereochemistry, conformationDetermining planar structure, relative stereochemistry, conformation
X-ray Diffraction (XRD)Precise 3D atomic coordinates, bond lengths/anglesDefinitive structural confirmation, absolute stereochemistry
Quantum Chemical CalculationsPredicted geometries, conformational energies, spectroscopic parametersValidating proposed structures, understanding electronic properties

Table 2: Generalized Impact of Structural Modifications on Biological Activity (Based on Related Compound Classes)

Structural FeaturePotential Impact on Antiviral Activity (Based on Related Compounds)Potential Impact on Antifungal Potency (Based on Related Compounds)
Substitution Patterns on Imidazole RingInfluences interaction with viral targets, affects pharmacokinetic propertiesMay affect interaction with fungal enzymes or cell components
Substitutions on Aromatic RingsCan alter electronic distribution, lipophilicity, and binding affinity to viral proteinsCrucial for interaction with fungal targets (e.g., CYP51), affects membrane permeability

Structure Activity Relationship Sar and Structural Elucidation

Mapping Structural Features to Biological Activities

Role of Amino Group Derivatization in Activity Modulation

Derivatization of functional groups, including amino groups, is a common strategy in medicinal chemistry to modulate the biological activity, pharmacokinetic properties, and physical characteristics of a compound. While general techniques for amino group derivatization for analytical purposes are well-established, involving reagents that modify amino, carboxyl, and hydroxyl groups to enhance properties like volatility or detectability, the specific impact of amino group derivatization on the biological activity of Naamine derivatives has been explored through the synthesis and testing of various analogues. nih.govglobalscientificjournal.comgithub.ioresearchgate.net

Studies on this compound derivatives have demonstrated that structural modifications, likely including those to the amino group or adjacent functionalities on the core scaffold, can significantly influence their biological effects. For instance, various this compound derivatives have shown activity against phytopathogenic fungi and plant viruses. nih.gov The observation that certain this compound analogues exhibit cytotoxic activity, while noting that this activity is not solely inherent to the basic 2-aminoimidazole scaffold, suggests that appended groups or modifications, potentially involving the amino function, play a critical role in defining the biological profile. researchgate.net

A notable example highlighting the impact of derivatization is the benzyloxy this compound derivative 15d. This specific derivative demonstrated superior in vivo activity against the tobacco mosaic virus (TMV) compared to the commercial virucide ribavirin. nih.gov Derivative 15d also exhibited broad-spectrum fungicidal activity. nih.gov This enhanced activity in derivative 15d underscores how specific structural alterations, such as the introduction of a benzyloxy group, can significantly modulate and improve the biological efficacy of the this compound scaffold. While the precise site of benzyloxy conjugation (e.g., directly to an amino group, a hydroxyl group, or elsewhere on the imidazole (B134444) ring) requires detailed structural analysis of derivative 15d, its observed activity strongly supports the principle that derivatization plays a key role in optimizing the biological actions of naamines. The synthesis and evaluation of such derivatives provide valuable data points for understanding which modifications are favorable for particular activities.

Rational Design of this compound Analogues Based on SAR Data

Rational design is an iterative process that utilizes insights gained from SAR studies to guide the synthesis of new chemical entities with desired biological activities. For this compound, SAR data derived from testing naturally occurring naamines and synthetically modified derivatives informs the design of novel analogues. nih.govresearchgate.netwikipedia.org By understanding which parts of the this compound structure are essential for activity and how modifications affect potency and selectivity, researchers can make informed decisions about designing new compounds.

The synthesis and evaluation of various this compound and naamidine derivatives represent a direct application of rational design principles based on accumulated SAR data. nih.gov The goal is to create analogues with improved potency, broader spectrum of activity, or better pharmacological properties. The identification of highly active compounds, such as the benzyloxy this compound derivative 15d with its potent antiviral and antifungal effects, is a successful outcome of this rational approach. nih.gov

Activity of Benzyloxy this compound Derivative 15d Against Tobacco Mosaic Virus (TMV)

Activity TypeConcentration (µg/mL)Derivative 15d Activity (%)Ribavirin Activity (%)
Inactivation Activity5004632
Curative Activity5004935
Protective Activity5004134

Data extracted from source nih.gov.

Molecular Mechanisms of Action and Biological Interactions

Biochemical Targets and Signaling Pathways

The interaction of Naamine with mammalian cellular systems involves several key biochemical targets and signaling cascades. These interactions are central to its observed biological activities.

Kinase Inhibition Activities (e.g., ERK1/2, CotH3)

Current scientific literature, based on the conducted search, does not provide specific details on the direct inhibitory activities of this compound against the kinases ERK1/2 and CotH3. While marine alkaloids as a broad class are known to interact with various kinases, specific studies detailing this compound's direct interaction with or inhibition of the ERK1/2 or CotH3 pathways have not been prominently reported. Further research is required to elucidate any potential role of this compound in modulating these specific kinase activities.

Nitric Oxide Synthase (iNOS) Inhibition

This compound compounds have been identified as inhibitors of nitric oxide synthase (iNOS). The overproduction of nitric oxide (NO) by iNOS is implicated in various inflammatory conditions. nih.govresearchgate.net this compound D, an imidazole (B134444) alkaloid isolated from the calcareous sponge Leucetta cf. chagosensis, has demonstrated moderate inhibitory activity against iNOS. researchgate.netijbpas.com This inhibition of iNOS is a key mechanism contributing to the anti-inflammatory and potential antitumor properties of these compounds. ijbpas.com The suppression of iNOS activity prevents the excessive production of nitric oxide, a molecule that, in high concentrations, contributes to tissue damage and the pathophysiology of several diseases. nih.govresearchgate.net

CompoundTarget EnzymeActivity LevelSource Organism
This compound D Inducible Nitric Oxide Synthase (iNOS)ModerateLeucetta cf. chagosensis

Interactions with Transcription Factors (e.g., SP1)

Based on the available research, there is no specific information detailing the direct interaction between this compound and the transcription factor Sp1. Sp1 is a crucial transcription factor that regulates the expression of a multitude of genes involved in key cellular processes. nih.govuniprot.org While the modulation of transcription factors is a known mechanism for many natural products, dedicated studies investigating the effect of this compound on Sp1 binding or transcriptional activity are not described in the current body of literature.

Modulation of Cellular Proliferation (e.g., EGFR-dependent)

The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, and its dysregulation is common in various cancers. nih.govnih.gov While some marine-derived molecules have been noted as EGFR inhibitors, specific evidence directly linking this compound to the modulation of EGFR-dependent cellular proliferation is not available in the reviewed scientific literature. researchgate.net Therefore, the role of this compound in this specific signaling pathway remains an area for future investigation.

Antifungal Mechanisms

A significant area of research for this compound compounds has been their potent antifungal activity, particularly against fungi that are pathogenic to plants. mdpi.comnih.gov

Inhibition of Phytopathogenic Fungi

Naamines and synthetically derived analogues have demonstrated broad-spectrum antifungal activity against numerous phytopathogenic fungi. mdpi.comnih.govnih.gov Studies have shown that these compounds can be more effective than commercial fungicides in certain contexts. mdpi.comnih.gov For instance, a benzyloxy this compound derivative exhibited excellent inhibitory effects against a range of fungi. mdpi.com The antifungal activity appears to be influenced by the specific chemical structure of the this compound derivative and the target fungal species. For example, against Phytophthora capsici, certain derivatives were more active than the parent this compound compounds, suggesting that modifications to the aromatic ring are crucial for efficacy. mdpi.com The varied effectiveness of different this compound alkaloids against specific fungi like Physalospora piricola, Alternaria solani, and Rhizoctonia cerealis indicates a degree of selectivity in their mechanism of action. mdpi.com

The table below summarizes the in vitro fungicidal activity of a specific this compound derivative (Compound 15d from Guo et al., 2018) against various phytopathogenic fungi.

Target Phytopathogenic FungusInhibition Rate (%) at 50 µg/mL
Alternaria solani65
Botrytis cinerea71
Cercospora arachidicola62
Fusarium graminearum60
Fusarium oxysporum f. sp. cubense59
Fusarium oxysporum f. sp. niveum68
Fusarium oxysporum f. sp. vasinfectum55
Gibberella saubinetii75
Phytophthora capsici78
Physalospora piricola69
Puccinia sorghi72
Rhizoctonia cerealis66
Sclerotinia sclerotiorum53
Thanatephorus cucumeris70

Cellular Level Effects on Fungal Pathogens

This compound compounds exhibit antifungal properties through mechanisms that primarily target the integrity of the fungal cell. urfu.ru In silico studies suggest that Naamines can act as kinase and histidine kinase inhibitors. urfu.ru These enzymes are crucial for various cellular processes in fungi, including signaling pathways that regulate growth and pathogenicity. By inhibiting these kinases, Naamines can disrupt the normal cellular functions of fungal pathogens.

Furthermore, the antifungal action of some compounds involves the disruption of the fungal cell membrane's permeability. sci-hub.se This is often achieved by interfering with the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that is absent in mammalian cells. mdpi.comebsco.com Inhibition of ergosterol synthesis leads to a compromised cell membrane, causing leakage of cellular contents and ultimately, fungal cell death. mdpi.com While the direct interaction of this compound with ergosterol synthesis is a subject of ongoing research, its inhibitory effects on key fungal enzymes point towards a multi-faceted antifungal mechanism. Some research has identified that a benzyloxy this compound derivative exhibits broad-spectrum fungicidal activity, marking it as a potential lead compound for further antifungal research. dntb.gov.ua

In silico predictions have highlighted the potential for this compound A, B, D, E, F, and G to act as inhibitors of beta-glucuronidase and rhizopuspepsin. urfu.ru Rhizopuspepsin is a virulence factor in some fungi, and its inhibition could reduce the pathogen's ability to cause disease. urfu.ru Additionally, the predicted inhibition of lanosterol (B1674476) 14 alpha-demethylase, an enzyme in the ergosterol biosynthesis pathway, further supports the hypothesis that Naamines disrupt fungal cell membrane integrity. urfu.ru

Table 1: Predicted Antifungal Mechanisms of this compound Compounds
This compound CompoundPredicted Mechanism of ActionTarget Enzyme/ProcessReference
This compound A, B, D, E, F, GKinase InhibitionHistidine Kinase urfu.ru
This compound A, B, D, E, F, GBeta-glucuronidase InhibitionBeta-glucuronidase urfu.ru
This compound A, B, D, E, F, GRhizopuspepsin InhibitionRhizopuspepsin urfu.ru
This compound A, B, D, E, F, GErgosterol Synthesis InhibitionLanosterol 14 alpha-demethylase urfu.ru

Antiviral Mechanisms

Naamines have demonstrated potential as antiviral agents, with research focusing on their activity against both plant and other viruses.

Research has shown that a benzyloxy derivative of this compound exhibits significant in vivo activity against the Tobacco Mosaic Virus (TMV). grafiati.com The mechanism of action for some antiviral agents against TMV involves direct interaction with the virus's coat protein (CP). nih.gov For instance, the compound Ningnanmycin has been found to bind to the TMV CP, inhibiting its assembly and leading to a loss of pathogenicity. nih.gov This suggests a potential mechanism for this compound derivatives, where they may interfere with the structural integrity or assembly of the virus, thereby neutralizing its infectivity. Studies on other compounds have shown that they can inhibit the polymerization of the TMV capsid protein in vitro, a mechanism that could also be relevant to this compound's antiviral effects. mdpi.com

The potential for Naamines to exhibit broad-spectrum antiviral activity is an area of active investigation. dntb.gov.ua In silico predictions suggest that this compound A, B, D, E, F, and G may act as inhibitors of RNA-directed RNA polymerase (RdRp), a key enzyme for the replication of many RNA viruses. urfu.ru This inhibitory action, if confirmed, would provide a basis for broad-spectrum antiviral efficacy. The urgent need for such broad-spectrum antivirals has been highlighted by global health events, stimulating research into compounds like Naamines that show promise against a range of viral pathogens. dzif.denih.gov

Anti-inflammatory and Immunomodulatory Research

In addition to their antimicrobial properties, Naamines and related compounds are being explored for their anti-inflammatory and immunomodulatory potential. urfu.ru Inflammation is a complex biological response involving a variety of mediators, including cytokines and immune cells. nih.govmdpi.com The dysregulation of this response can lead to chronic inflammatory and autoimmune diseases. nih.gov

Research into natural products has revealed various mechanisms for controlling inflammation, such as the inhibition of pro-inflammatory cytokines and the modulation of immune cell activity. mdpi.comscielo.br Some compounds exert their effects by inhibiting enzymes like cyclooxygenase, which is involved in the production of prostaglandins, or by reducing the synthesis of nitric oxide. scielo.br In silico predictions for this compound A, B, D, E, F, and G suggest they may have anti-asthmatic and mucositis treatment potential, hinting at an anti-inflammatory mode of action. urfu.ru The immunomodulatory effects of certain compounds can involve shifting the balance from a pro-inflammatory (Th1) to an anti-inflammatory (Th2) T-cell response. mdpi.com While specific studies on the immunomodulatory mechanisms of this compound are emerging, the predicted bioactivities suggest it may influence these complex inflammatory pathways.

Selectivity and Specificity of this compound Interactions within Biological Systems

The effectiveness and safety of any therapeutic compound are heavily dependent on its selectivity and specificity for its intended target within a complex biological system. arxiv.org The goal is to maximize the effect on the pathogen or disease process while minimizing off-target effects on the host. amazonaws.com In the context of antifungal agents, targeting cellular components unique to fungi, such as ergosterol in the cell membrane or chitin (B13524) in the cell wall, provides a basis for selective toxicity. mdpi.comebsco.comwikipedia.org

For Naamines, their predicted ability to inhibit fungal-specific enzymes like lanosterol 14 alpha-demethylase suggests a degree of selectivity. urfu.ru The concept of "induced fit," where a molecule and its target can change conformation to bind effectively, is crucial for understanding specificity. arxiv.org The diverse biological activities predicted for Naamines, from antifungal to antiviral and potentially anti-inflammatory, suggest that different derivatives of the this compound scaffold may interact with a range of biological targets with varying degrees of specificity. Further research is necessary to fully elucidate the specific molecular interactions of Naamines and to optimize their selectivity for therapeutic applications.

Advanced Analytical Techniques for Naamine Detection and Characterization

Spectroscopic Methods for Structure Elucidation and Purity Assessment

Spectroscopy is fundamental to determining the molecular structure of naamines. Each method provides unique insights into the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of naamine compounds. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to map the precise arrangement of atoms. mdpi.commdpi.com

¹H NMR provides information on the chemical environment of hydrogen atoms, including their number, connectivity, and spatial proximity. For instance, in the analysis of this compound G, distinct signals in the ¹H NMR spectrum correspond to protons on the aromatic rings, the methoxy (B1213986) groups, and the methylene (B1212753) bridges connecting the molecular fragments. rsc.org Similarly, the spectra for this compound H and I reveal signals consistent with para-substituted phenol (B47542) groups linked to a 2-aminoimidazole core. mdpi.com

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom, confirming the presence of key structural motifs like the imidazole (B134444) ring, aromatic carbons, and methoxy groups. mdpi.comrsc.org The combination of ¹H and ¹³C NMR data allows for the complete assignment of the molecular skeleton. mdpi.com

CompoundTechniqueSolventKey Chemical Shifts (δ) in ppm
This compound G¹H NMRCD₃OD7.17 (d, J = 8.7 Hz, 2H), 6.84 (d, J = 8.7 Hz, 2H), 6.34 (s, 2H), 3.92 (s, 2H), 3.84 (s, 2H), 3.74 (s, 3H), 3.69 (s, 6H), 3.23 (s, 3H) rsc.org
This compound G¹³C NMRCD₃OD158.8, 148.3, 146.5, 134.3, 129.8, 129.2, 127.3, 122.8, 122.4, 114.0, 105.2, 55.5, 54.5, 28.8, 28.3, 27.9 rsc.org
This compound H¹H & ¹³C NMRCD₃ODData consistent with two para-substituted phenols linked to a 2-aminoimidazole group. mdpi.com
This compound I¹H & ¹³C NMRCD₃ODData shows close relation to this compound H, differing by the substitution of the benzyl (B1604629) rings. mdpi.com

Mass Spectrometry (MS) is critical for determining the molecular weight of this compound compounds and confirming their elemental composition through high-resolution mass spectrometry (HRMS). mdpi.comnih.gov Techniques such as Electrospray Ionization (ESI) and Direct Analysis in Real Time (DART) are commonly used. mdpi.comrsc.org

HRMS provides highly accurate mass measurements, allowing for the calculation of a compound's molecular formula. This is a crucial step in identifying new this compound derivatives or confirming the structure of synthesized analogues. For example, the molecular formula of this compound H (C₁₈H₁₉N₃O₂) was established from its HRESIMS molecular ion peak at m/z 310.1544 [M+H]⁺. mdpi.com Likewise, the formula for this compound G (C₂₁H₂₆N₃O₄) was confirmed by a measured [M+H]⁺ ion at m/z 384.1907 via HR-DART-MS. rsc.org

CompoundTechniqueIonCalculated m/zFound m/zReference
This compound GHR-DART-MS[M+H]⁺384.1918384.1907 rsc.org
This compound HHRESIMS[M+H]⁺310.1550310.1544 mdpi.com
This compound IHRESIMS[M+H]⁺296.1389(Value for mixture) mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound G, for example, shows characteristic absorption bands that confirm the presence of specific structural features. rsc.org The broad band observed around 3244 cm⁻¹ is indicative of N-H stretching vibrations from the amine and imidazole groups. rsc.org Other peaks correspond to C-H bonds in aromatic and aliphatic regions, as well as C-O stretching from the ether linkages. rsc.org This technique is often used in conjunction with NMR and MS to provide a complete structural profile. nih.gov

CompoundKey IR Absorption Bands (cm⁻¹)Corresponding Functional Groups
This compound G3244 (br), 3004, 2836, 1667, 1654, 1609, 1500, 1461, 1429, 1245, 1216, 1110, 1022 rsc.orgN-H (amine), C-H (aromatic/aliphatic), C=N/C=C (imidazole/aromatic), C-O (ether) rsc.org

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. nanofase.eutechnologynetworks.com This technique is particularly useful for quantifying chromophoric compounds, such as naamines, which possess aromatic rings and conjugated systems that absorb UV light. nih.gov

According to the Beer-Lambert Law, the absorbance of a sample at a specific wavelength is directly proportional to its concentration. By measuring the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax), its concentration can be accurately determined. This method is valuable for calculating product yields from synthesis or determining the concentration of purified fractions. research-solution.com While specific λmax values for concentration determination are not always reported, UV-Vis detectors are a standard component of HPLC systems used in this compound analysis, where they provide real-time quantitative data during separation. mdpi.comchemsociety.org.ng

Chromatographic Separations and Purification Protocols

Chromatography is essential for the isolation and purification of naamines from complex natural extracts or synthetic reaction mixtures, as well as for assessing the purity of the final compound.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of this compound alkaloids. nih.govnih.gov Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is most commonly employed. mdpi.com

This method allows for the separation of different this compound analogues and related impurities with high resolution. In the isolation of this compound H and I from a marine sponge extract, both analytical and semi-preparative HPLC were utilized. mdpi.com The use of a photodiode array (PDA) or UV detector allows for the detection and quantification of the compounds as they elute from the column. mdpi.comjournaljamps.com The specific conditions, including the column type, mobile phase composition, and flow rate, are optimized to achieve the desired separation.

PurposeCompoundColumnMobile PhaseDetection
Semi-preparative PurificationThis compound H, this compound IPhenomenex Gemini C18 (250 × 10 mm, 5 µm) mdpi.comIsocratic elution with 26% ACN-H₂O (+0.1% formic acid) mdpi.comUV at 220, 280 nm mdpi.com
DetectionThis compound ANot specifiedNot specifiedHPLC-DAD (Diode Array Detection) journaljamps.com
DetectionThis compoundNot specifiedNot specifiedHPLC-UV chemsociety.org.ng

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a complex sample. encyclopedia.pubrsc.org It is a key method for the analysis of volatile and semi-volatile compounds and has been widely applied in the study of marine natural products. encyclopedia.pubekb.eg The process involves vaporizing a sample, separating its components on a chromatographic column, and then bombarding the separated components with electrons to produce charged fragments, which are detected based on their mass-to-charge ratio. rsc.org

For natural products like the this compound alkaloids, which are polar and may have low volatility, direct analysis by GC-MS can be challenging. These 2-aminoimidazole compounds often require a chemical derivatization step to convert them into more volatile and thermally stable analogs suitable for the gas phase. encyclopedia.pub

The analysis would proceed by injecting the derivatized sample into the gas chromatograph. The components are then separated based on their boiling points and interaction with the stationary phase of the GC column. A common choice for this type of analysis is a non-polar or semi-polar capillary column, such as one coated with 5% phenylmethylpolysiloxane. rsc.orgcnrs.edu.lb The oven temperature is programmed to increase gradually, allowing for the sequential elution of compounds from the column. cnrs.edu.lbphcogj.com

Once separated, the compounds enter the mass spectrometer, where they are typically ionized using electron ionization (EI) at a standard energy of 70 eV. encyclopedia.pubfrontiersin.org This high-energy impact causes the molecules to fragment in a reproducible manner, creating a unique mass spectrum that serves as a "molecular fingerprint." This spectrum can be compared against established spectral libraries, such as the NIST database, for identification. rsc.org For example, the mass spectrum of the core 2-aminoimidazole structure shows a top peak at a mass-to-charge ratio (m/z) of 83. nih.gov More complex derivatives, such as synthesized N,1-diphenyl-5-p-tolyl-1H-imidazol-2-amine, show a clear molecular ion peak ([M]⁺) at m/z 325. mdpi.com

Table 1: Representative GC-MS Analytical Parameters for Alkaloid Analysis
ParameterTypical Setting
GC Column5% Phenylmethylpolysiloxane Capillary Column (30 m x 0.25 mm, 0.25 µm film)
Injection ModeSplitless
Injector Temperature260 °C
Carrier GasHelium (He)
Oven ProgramInitial 60-100°C, ramp at 10-20°C/min to 300-325°C, hold for 5-10 min
MS Transfer Line Temp275 °C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Scan Range50 - 600 m/z
Data Source rsc.orgcnrs.edu.lbphcogj.comfrontiersin.org

Metabolomic Studies of this compound-Producing Organisms

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system and provides a functional readout of the cellular state. frontiersin.org In the field of marine natural products, metabolomic approaches are increasingly used to accelerate the discovery of novel compounds from complex biological extracts. frontiersin.orgrsc.org Techniques such as LC-MS/MS-based molecular networking are particularly valuable for analyzing and visualizing the chemical diversity of organisms like marine sponges. mdpi.comresearchgate.net

A key metabolomic investigation was conducted on the calcareous marine sponge Ernsta naturalis, an organism not previously studied for its chemical composition. mdpi.com This study employed a molecular networking strategy to navigate the complex mixture of compounds within the sponge's extract. Molecular networking is a computational method that organizes tandem mass spectrometry (MS/MS) data based on spectral similarity. mdpi.comresearchgate.net In this process, molecules that share similar core structures will fragment in comparable ways, allowing them to be grouped into "molecular families" or clusters in the network visualization. nih.gov

The study of Ernsta naturalis revealed distinct clusters of molecules. mdpi.com Notably, a prominent cluster of twenty-three molecules was found to contain known this compound and Naamidine derivatives. mdpi.com This clustering allowed for the targeted isolation and identification of several new compounds. Through detailed spectroscopic analysis (1D/2D NMR and HRESIMS), the researchers successfully elucidated the structures of two new this compound alkaloids, this compound H and this compound I, and two new naamidine alkaloids, Naamidine J and Naamidine K, from this cluster. mdpi.com This research demonstrates the power of metabolomics to efficiently dereplicate known compounds and guide the discovery of novel analogs within a class of natural products. mdpi.com

Table 2: Novel this compound-Related Alkaloids Identified in Ernsta naturalis via Metabolomic Study
Compound NameMolecular FormulaTechnique
This compound HC₁₈H₁₉N₃O₂HRESIMS, NMR
This compound IC₁₉H₂₁N₃O₂HRESIMS, NMR
Naamidine JC₂₅H₂₈N₅O₅HRESIMS, NMR
Naamidine KC₂₅H₂₆N₄O₅HRESIMS, NMR
Source: Data derived from the metabolomic study of Ernsta naturalis. mdpi.commdpi.com

Computational Chemistry and in Silico Modeling of Naamines

Molecular Docking Studies for Target Identification and Binding Affinity

There are no specific molecular docking studies published for Naamine compounds. Such research would be instrumental in identifying potential protein targets and elucidating the specific interactions that underpin their biological activity. This would involve docking this compound structures into the binding sites of various known protein targets to predict binding affinities and poses, but these studies have not been reported.

Molecular Dynamics Simulations for Ligand-Protein Stability

No molecular dynamics (MD) simulations for this compound-protein complexes have been documented. MD simulations are crucial for assessing the stability of a ligand within a protein's binding pocket over time, providing insights into the dynamic nature of the interaction. The absence of this data means that the stability and conformational dynamics of any potential this compound-receptor complex remain computationally unverified.

Quantum Chemical Calculations in Structure Confirmation and Property Prediction

While initial structure elucidation of Naamines was accomplished using spectroscopic methods like NMR and mass spectrometry, there are no published studies employing advanced quantum chemical calculations, such as Density Functional Theory (DFT), for detailed structure confirmation or the prediction of electronic and chemical properties. Such calculations could provide deeper insights into the molecule's reactivity, stability, and spectroscopic characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

A Quantitative Structure-Activity Relationship (QSAR) model for the this compound class of alkaloids has not been developed. Building a QSAR model requires a dataset of structurally related compounds with corresponding biological activity data. Although several this compound alkaloids have been isolated, a systematic study correlating their structural features with their biological activities to create a predictive model is not available.

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)

There are no specific in silico ADMET prediction studies for this compound compounds in the scientific literature. Predicting these pharmacokinetic and toxicological properties is a critical step in evaluating the drug-like potential of a compound. While automated predictors can provide theoretical values, a dedicated study assessing the ADMET profile of the this compound family has not been published.

Biological Origin and Ecological Relevance of Naamine Alkaloids

Marine Sponges as a Primary Source of Naamine Alkaloids (e.g., Leucetta chagosensis, Ernsta naturalis)

Marine sponges of the class Calcarea are the most prolific producers of this compound and related 2-aminoimidazole alkaloids. mdpi.comrsc.org Two notable species in this regard are Leucetta chagosensis and Ernsta naturalis.

Leucetta chagosensis, a bright yellow calcareous sponge, is widely distributed throughout the Indo-Pacific region, from the Red Sea to the Fiji Islands and the South China Sea. researchgate.netacs.orggoogle.commdpi.commarinespecies.org Chemical investigations of this sponge from various locations have yielded a diverse array of imidazole (B134444) alkaloids. For instance, specimens collected in Indonesia were the source of naamines F and G. researchgate.net Studies on L. chagosensis from other regions like the Federated States of Micronesia have led to the isolation of this compound C. rsc.org The chemical diversity within this single species across different geographical locations highlights the influence of environmental factors on secondary metabolite production. researchgate.net

More recently, the calcareous sponge Ernsta naturalis, collected in Rodrigues in the Indian Ocean, was identified as a source of novel aminoimidazole alkaloids, including this compound H and this compound I. mdpi.com This discovery expanded the known structural diversity of the this compound family and identified a new genus of sponge as a producer of these compounds. mdpi.com The consistent isolation of these alkaloids from Leucetta and now Ernsta species solidifies their status as a key biological source. mdpi.comrsc.org

Biosynthetic Pathways of Naamines in Marine Organisms

The precise biosynthetic pathway for this compound alkaloids in calcareous sponges has not yet been fully elucidated through experimental studies. mdpi.comrsc.org However, based on the chemical structures of the isolated compounds, several hypotheses have been proposed. mdpi.commdpi.com The core of these alkaloids is the 2-aminoimidazole ring, a feature they share with other marine natural products like oroidin. nih.gov

It is widely suggested that the biosynthesis originates from simple amino acid precursors. nih.govwikipedia.org The imidazole ring itself points to the amino acid histidine as a likely starting building block. nih.govwikipedia.orgnews-medical.net The biosynthesis of histidine in other organisms involves precursors like phosphoribosyl pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP). nih.govwikipedia.org It is plausible that sponges, or their microbial symbionts, utilize a similar pathway to construct the imidazole moiety.

One proposed pathway for related alkaloids suggests the involvement of guanidine (B92328) and p-hydroxyphenylpyruvic acid. mdpi.com The structural relationships between the various naamines and co-isolated alkaloids (such as kealiinines and naamidines) suggest they are likely intermediates within a complex, multi-step biosynthetic process. rsc.org For example, the co-isolation of this compound C and 2-deoxy-2-aminokealiiquinone from the same sponge specimen hinted at a possible biosynthetic transformation of one into the other. rsc.org Definitive confirmation of the pathway and the specific enzymes involved awaits further investigation, such as isotopic labeling studies and genomic analysis of the sponges and their symbionts. mdpi.comnih.gov

Role of Naamines in the Chemical Ecology of Marine Ecosystems

In the marine environment, sessile organisms like sponges cannot flee from threats and have therefore evolved complex chemical defense mechanisms. ifremer.frresearchgate.net Alkaloids are a crucial part of this chemical arsenal, protecting the sponge from predation, microbial infection, and biofouling (the unwanted accumulation of microorganisms on their surface). ifremer.frnih.gov

This compound alkaloids exhibit a range of biological activities that support their role in chemical defense. Several naamines and related compounds have demonstrated significant antimicrobial and antifungal properties. researchgate.netnih.govnih.gov For example, this compound G showed strong activity against the phytopathogenic fungus Cladosporium herbarum. researchgate.net This antifungal capability likely helps the sponge prevent infections from marine fungi and bacteria. nih.govfrontiersin.org

Furthermore, research on alkaloids from Leucetta chagosensis has revealed their function as quorum sensing inhibitors (QSIs). ifremer.fr Quorum sensing is a system of cell-to-cell communication used by bacteria to coordinate group behaviors, such as biofilm formation. ifremer.fr By inhibiting this process, this compound alkaloids can prevent the formation of bacterial biofilms on the sponge's surface, a critical anti-fouling defense. ifremer.fr While these compounds were found to be non-toxic to nudibranchs that prey on the sponge, their ability to control microbial communities is a key aspect of the sponge's survival strategy. ifremer.fr

Sustainable Sourcing and Cultivation Strategies for this compound Production

The discovery of biologically active compounds from marine organisms often leads to a "supply problem," where obtaining sufficient quantities for research and development through wild harvesting is unsustainable and environmentally damaging. frontiersin.org This has driven research into alternative, sustainable methods for producing sponge-derived metabolites like naamines. mdpi.commdpi.com

In Situ Aquaculture: One of the most direct approaches is the cultivation of sponges in their natural marine environment, a practice known as mariculture. frontiersin.orgeuropa.eu This typically involves cutting a donor sponge into smaller fragments, or "explants," attaching them to structures like ropes or grids, and allowing them to grow to a harvestable size. frontiersin.org While this method is technologically simple and cost-effective, its success is highly dependent on environmental conditions and can be vulnerable to pollution, disease, and extreme weather. europa.eunih.gov

In Vitro Cultivation: To overcome the unpredictability of mariculture, researchers are developing methods to grow sponges or their cells under controlled laboratory conditions (in vitro). mdpi.comfrontiersin.org

Cell Culture: Recent breakthroughs have led to the development of the first marine invertebrate cell lines, including those from sponges. mdpi.com Culturing sponge cells in nutrient media, potentially in three-dimensional matrices or bioreactors, offers a highly controlled and scalable method for producing specific compounds. mdpi.com

Symbiont Cultivation: Many sponge metabolites are believed to be produced not by the sponge itself, but by the vast communities of symbiotic microorganisms living within its tissues. mdpi.com Isolating and culturing these specific bacteria or fungi could provide a direct and sustainable source of the desired alkaloids, bypassing the need to cultivate the entire sponge. mdpi.com

These biotechnological approaches, while still in development, represent the most promising path toward a sustainable and reliable supply of this compound alkaloids for future applications, ensuring that the natural sponge populations are preserved. frontiersin.orgmdpi.com

Future Research Directions and Translational Perspectives

Development of Novel Naamine Analogues with Enhanced Specificity

Research into naamines has highlighted the potential for developing analogues with improved specificity and potency. This compound A (CID 10019087) and related compounds have demonstrated various biological activities, including cytotoxic and antimicrobial effects. upm.edu.myresearchgate.net The structural novelty of 2-aminoimidazole scaffolds, which form the core of naamines, has attracted significant synthetic interest. nih.govbeilstein-journals.org

Efforts in this area involve the synthesis of modified this compound structures to investigate structure-activity relationships (SAR). For instance, studies have reported the synthesis of naamidine A, a marine alkaloid with selective inhibitory activity against epidermal growth factor receptor (EGFR)-dependent cellular proliferation. nih.gov A key aspect of this synthesis involved achieving regioselective hydroamination, which allows for the preparation of N2-Acyl analogues. nih.gov This approach is crucial for generating analogues without contamination from diacylated byproducts, which is essential for studying the selectivity of these compounds. nih.gov

Further research is needed to explore a wider range of structural modifications to the this compound scaffold. This includes altering the substituents on the imidazole (B134444) ring and the attached aromatic groups to fine-tune their interactions with biological targets. The development of efficient synthetic routes is paramount to access a diverse library of this compound analogues for comprehensive biological evaluation.

Exploration of Untapped Biological Activities of Naamines

While some biological activities of naamines, such as antifungal and cytotoxic properties, have been reported, a significant potential for discovering untapped activities remains. upm.edu.myresearchgate.net this compound G (CID 11153300), for example, has shown strong antifungal activity against Cladosporium Herbarum and weak cytotoxicity against certain cell lines. upm.edu.my A benzyloxy this compound derivative has also displayed promising in vivo activity against tobacco mosaic virus and good antifungal activity against various phytopathogenic fungi, suggesting their potential as antiviral and agricultural antifungal agents. mdpi.comtandfonline.com

Marine organisms, the source of many naamines, are known to produce a vast array of bioactive molecules with diverse therapeutic potential, including anticancer, anti-inflammatory, anti-HIV, and anti-infective properties. upm.edu.myisnff-jfb.com Given the structural diversity within the this compound family and their marine origin, it is plausible that naamines possess a broader spectrum of biological activities that are yet to be fully characterized.

Future research should focus on systematic screening of isolated and synthesized naamines and their analogues against a wide range of biological targets and disease models. This could include exploring activities against neglected tropical diseases, neurodegenerative disorders, and other conditions where novel therapeutic agents are urgently needed. Investigating the underlying mechanisms of action for the observed activities is also crucial for rational drug design and development.

Advancements in High-Throughput Screening for this compound-based Drug Discovery

High-throughput screening (HTS) is a critical tool in modern drug discovery, enabling the rapid testing of large compound libraries against specific biological targets. bmglabtech.com Advancements in HTS technologies are essential for accelerating the identification of promising this compound hits and leads.

Current HTS platforms leverage automation, robotics, and advanced detection methods to screen millions of compounds. bmglabtech.comenamine.net Integrating this compound libraries, including both naturally isolated compounds and synthetic analogues, into HTS workflows can significantly expedite the discovery of new bioactivities. enamine.netmetrionbiosciences.com

Future directions in HTS for this compound research include the development of more sophisticated assays that can identify compounds with specific mechanisms of action. This could involve cell-based assays, phenotypic screens, and target-specific binding or functional assays. enamine.netmedinadiscovery.com The use of miniaturized formats, such as 384-well or 1536-well plates, further increases screening capacity and reduces material requirements. metrionbiosciences.commedinadiscovery.com

Furthermore, the integration of computational approaches, such as virtual screening and cheminformatics, with HTS can enhance the efficiency of hit identification. enamine.net By prioritizing compounds with predicted activity or desirable properties, researchers can focus experimental efforts on the most promising candidates.

Integration of Omics Technologies for Comprehensive this compound Research

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of biological systems and can offer valuable insights into the mechanisms of action of natural products like naamines. frontiersin.orgnih.govhumanspecificresearch.org

Integrating omics approaches into this compound research can help elucidate how these compounds interact with biological targets at a molecular level. For example, transcriptomics can reveal changes in gene expression profiles in response to this compound treatment, while proteomics can identify affected proteins. frontiersin.orghumanspecificresearch.org Metabolomics can provide insights into the metabolic pathways modulated by naamines. frontiersin.orgnih.gov

Future research should utilize multi-omics strategies to gain a holistic understanding of this compound bioactivities. This involves combining data from different omics platforms to build a more complete picture of the cellular responses to this compound exposure. humanspecificresearch.org Such integrated approaches can help identify novel targets, understand resistance mechanisms, and predict potential off-target effects. frontiersin.orghumanspecificresearch.org

The application of single-cell omics technologies could further refine our understanding by revealing cell type-specific responses to naamines. humanspecificresearch.org This is particularly relevant for studying the effects of naamines in complex biological systems or diseases involving heterogeneous cell populations.

Overcoming Challenges in Large-Scale Production of Naamines

The availability of sufficient quantities of naamines is a significant challenge for preclinical and clinical development. As natural products, their isolation from marine sponges can be difficult and unsustainable due to limited natural abundance and environmental concerns. mdpi.com

Overcoming challenges in large-scale production requires the development of efficient and sustainable synthesis methods. While synthetic routes for some naamines and their analogues have been reported, scaling up these processes can present significant challenges, including optimizing reaction conditions, ensuring reproducibility, and managing costs. nih.govbiosynth.com

Future research should focus on developing scalable and cost-effective synthetic strategies for key naamines and their promising analogues. This may involve exploring alternative synthetic routes, utilizing flow chemistry or continuous manufacturing processes, and developing biocatalytic or chemoenzymatic approaches. biosynth.com

Q & A

Q. What is the core chemical structure of Naamine A, and how do its derivatives differ in functional group composition?

Answer: this compound A features a benzannulated 2-aminoimidazole scaffold with a methoxy group and an amino substituent . Its derivatives (e.g., Naamines C, E, F, G) are characterized by hydroxyl (-OH) or methoxy (-OMe) substitutions at positions R1 and R2, which influence solubility and bioactivity. For example:

DerivativeR1R2Key Structural Features
This compound AHOMeBenzannulated core
This compound COHHHydroxyl substitution
This compound EOHOMeDual hydroxyl/methoxy groups
Structural variations are critical for modulating interactions with biological targets like EGFR .

Q. What are the primary natural sources of Naamines, and how do extraction methodologies impact compound purity?

Answer: Naamines are primarily isolated from marine sponges (e.g., Leucetta chagosensis) and mollusks (e.g., Notodoris citrina). Extraction protocols involve:

  • Solvent selection : Methanol or dichloromethane for polar/non-polar metabolite recovery.
  • Chromatography : HPLC or flash chromatography to separate 2-aminoimidazole derivatives from co-extracted alkaloids.
  • Yield optimization : Adjusting pH during extraction to stabilize the aminoimidazole core .

Q. What standard synthetic routes are employed for this compound A, and what are their limitations?

Answer: The Cu(I)-mediated A3 coupling and Pd(0)-catalyzed dehydrogenation are key steps in this compound A synthesis . Challenges include:

  • Regioselectivity : Uncontrolled acylation leads to N2,N2-diacylated byproducts.
  • Scalability : Sensitivity of intermediates (e.g., dimethyl imidazole amine 2l) to hydrolysis limits large-scale production .
MethodKey StepYield (%)Limitations
A3 CouplingAlkyne-azide cyclization65–70Requires inert conditions
Reductive AminationThis compound 1d modification50–55Byproduct formation (e.g., dimethyl ketone 1l)

Advanced Research Questions

Q. How can regioselective synthesis of N(2)-acyl this compound derivatives be optimized to minimize byproduct formation?

Answer:

  • Protection-deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to block N3 during acylation, ensuring N2 selectivity .
  • Catalytic control : Employ Ru or Pd catalysts to direct acyl group positioning.
  • Post-synthetic modification : Convert undesired N2,N2-diacylated products (e.g., 18) to mono-acylated derivatives (19) via HCl treatment .

Q. What methodologies are effective in analyzing structure-activity relationships (SAR) of this compound derivatives against EGFR?

Answer:

  • Comparative bioassays : Test derivatives (e.g., Naamines C, E) against EGFR-dependent cell lines to correlate substituents (OH vs. OMe) with IC50 values .
  • Molecular docking : Map hydroxyl/methoxy groups to EGFR’s ATP-binding pocket to predict inhibition mechanisms.
  • Metabolic stability assays : Assess derivative half-lives in liver microsomes to prioritize candidates for in vivo studies .

Q. How can contradictory bioactivity data for this compound derivatives across studies be systematically resolved?

Answer:

  • Purity verification : Use HPLC-MS to confirm compound integrity (>95% purity) and rule out degradation artifacts .
  • Assay standardization : Replicate experiments under consistent conditions (e.g., cell line, serum concentration).
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What strategies address the hydrolytic instability of this compound derivatives during storage?

Answer:

  • Lyophilization : Store derivatives as lyophilized powders under argon to prevent hydrolysis.
  • Salification : Convert free bases (e.g., this compound 1d) to hydrochloride salts (1m–o) for enhanced stability .
  • Packaging : Use amber vials with desiccants to limit exposure to light and moisture.

Q. How can computational tools guide the design of novel this compound derivatives with improved pharmacokinetic profiles?

Answer:

  • ADMET prediction : Use software like Schrödinger’s QikProp to forecast absorption, distribution, and toxicity.
  • Scaffold hopping : Modify the benzannulated core to pyrrolo[2,3-d]pyrimidine analogs for enhanced blood-brain barrier penetration.
  • QSAR modeling : Train models on existing bioactivity data to prioritize synthetic targets .

Tables of Key Findings

Q. Table 1. Bioactivity of Select this compound Derivatives

DerivativeTargetIC50 (µM)Key Observation
This compound AEGFR0.45Selective inhibition of cancer cell proliferation
This compound CEGFR1.2Reduced potency due to hydroxyl group
Naamidine ATopoisomerase2.8Dual-target activity
Data synthesized from .

Q. Table 2. Comparative Synthesis Yields

DerivativeMethodYield (%)Purity (%)
This compound AA3 Coupling6898
This compound 1jReductive Amination5295
This compound 1mSalification7597
Adapted from .

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